3-Methylbut-2-enyl 2-methylbutyrate
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Overview
Description
3-Methylbut-2-enyl 2-methylbutyrate is an organic compound with the molecular formula C10H18O2. It is an ester formed from the reaction of 3-methylbut-2-en-1-ol and 2-methylbutanoic acid. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-enyl 2-methylbutyrate typically involves the esterification of 3-methylbut-2-en-1-ol with 2-methylbutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of immobilized catalysts can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-Methylbut-2-enyl 2-methylbutyrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: this compound can be oxidized to form 3-methylbut-2-en-1-ol and 2-methylbutanoic acid.
Reduction: Reduction can yield 3-methylbut-2-en-1-ol.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
Scientific Research Applications
3-Methylbut-2-enyl 2-methylbutyrate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound’s pleasant aroma makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the flavor and fragrance industry to impart fruity notes to various products.
Mechanism of Action
The mechanism of action of 3-Methylbut-2-enyl 2-methylbutyrate primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity aroma. In biological systems, it may also interact with enzymes and other proteins, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Methylbut-3-enyl 2-methylbutyrate
- 2-Methylbut-2-enyl 2-methylbutyrate
- 3-Methylbut-2-enyl acetate
Uniqueness
3-Methylbut-2-enyl 2-methylbutyrate is unique due to its specific ester linkage and the presence of both methyl and butenyl groups. This structure imparts distinct chemical and sensory properties, making it valuable in the flavor and fragrance industry. Compared to similar compounds, it offers a unique balance of volatility and stability, enhancing its effectiveness as a flavoring agent.
Properties
CAS No. |
84254-80-8 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-methylbut-2-enyl 2-methylbutanoate |
InChI |
InChI=1S/C10H18O2/c1-5-9(4)10(11)12-7-6-8(2)3/h6,9H,5,7H2,1-4H3 |
InChI Key |
SPZJCVIOUQJWGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OCC=C(C)C |
Origin of Product |
United States |
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